
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid (2,6-DCDDFA) is a small molecule compound that has gained attention in the scientific community due to its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, as well as its potential role in drug delivery. This compound has also been studied for its potential to act as an anti-cancer agent.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been studied for its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It has also been studied for its potential role in drug delivery, as it has been shown to be capable of carrying drugs into cells. 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has also been studied for its potential to act as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells.
Mecanismo De Acción
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It is believed to act by binding to the active sites of these enzymes, thus preventing them from carrying out their normal functions. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to be capable of carrying drugs into cells, which may be due to its ability to interact with cell membranes.
Biochemical and Physiological Effects
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and ovarian cancer cells. It has also been shown to reduce inflammation and pain in animal models. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to have anti-bacterial and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is a relatively small molecule, which makes it ideal for use in laboratory experiments. It is also relatively easy to synthesize and can be purified using recrystallization. However, it is important to note that 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is not approved for human use and should only be used in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid. These include further studies on its potential as an anti-cancer agent, as well as its potential to act as a drug delivery system. Additionally, further research could be conducted on its mechanism of action and its ability to interact with cell membranes. Additionally, more research could be conducted on its potential applications in other fields, such as agriculture and food production. Finally, further research could be conducted on its potential side effects, as well as its potential for toxicity.
Métodos De Síntesis
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is synthesized through a reaction between 2,6-dichloro-3,5-difluorophenylacetic acid and trifluoromethanesulfonic acid, which is catalyzed by a tertiary amine. The reaction is conducted in an organic solvent, such as dimethylformamide (DMF). The reaction results in the formation of a trifluoromethylphenylacetic acid, which is then purified by recrystallization. The resulting compound is a white solid that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
2-[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIQFLIFNGDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


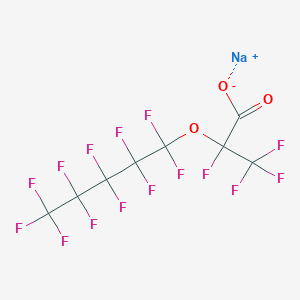
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)
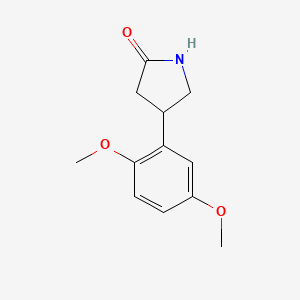
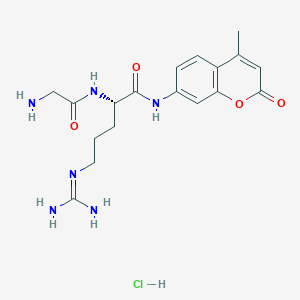
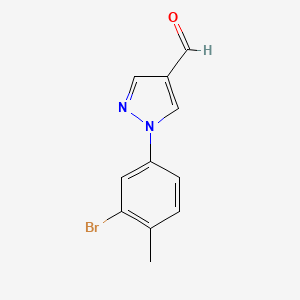
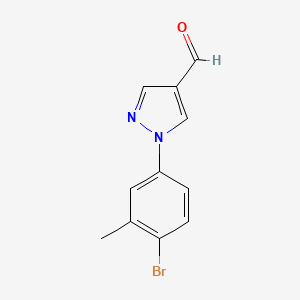
![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)





